Coronalolic acid

描述

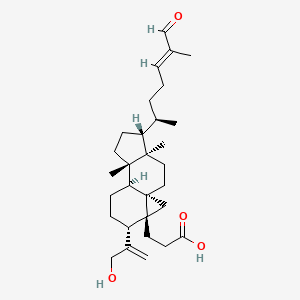

Structure

3D Structure

属性

IUPAC Name |

3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-20(17-31)7-6-8-21(2)23-11-13-28(5)25-10-9-24(22(3)18-32)29(14-12-26(33)34)19-30(25,29)16-15-27(23,28)4/h7,17,21,23-25,32H,3,6,8-16,18-19H2,1-2,4-5H3,(H,33,34)/b20-7+/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFXIXOKOAYADV-ICQJXUMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Analysis of Corosolic Acid from Banaba (Lagerstroemia speciosa) Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, analysis, and biological activities of corosolic acid, a pentacyclic triterpenoid found in the leaves of Lagerstroemia speciosa, commonly known as Banaba. For centuries, Banaba leaves have been utilized in traditional medicine, particularly in Southeast Asia, for the management of diabetes.[1] Modern scientific investigation has identified corosolic acid as a key bioactive compound responsible for these therapeutic effects. This document details the initial scientific isolation of corosolic acid from Banaba, comprehensive experimental protocols for its extraction, quantification, and biological evaluation, and a summary of its known mechanisms of action, including its influence on cellular signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

The Initial Discovery of Corosolic Acid in Banaba Leaves

While the traditional use of Banaba leaves for treating diabetes dates back centuries, the specific isolation and identification of corosolic acid as a potent bioactive constituent from Lagerstroemia speciosa was a significant milestone in understanding its therapeutic potential. The first published research on the hypoglycemic properties of Banaba appeared in 1940.[2] However, it was in 1993 that a group of scientists from Hiroshima University, through bioassay-guided fractionation, isolated corosolic acid from a methanol extract of Banaba leaves and identified it as an active compound in a glucose uptake assay using Ehrlich ascites tumor cells.[3] This pivotal study paved the way for further research into the pharmacological effects and mechanisms of action of corosolic acid.

Quantitative Data on Corosolic Acid

The concentration of corosolic acid in Banaba leaves and their extracts can vary depending on factors such as the geographical location, season of harvest, and the extraction method employed. The following tables summarize key quantitative data from various studies.

Table 1: Corosolic Acid Content in Banaba Leaves and Extracts

| Sample Type | Extraction Solvent | Corosolic Acid Content (% w/w) | Reference |

| Banaba Leaves | - | 0.47 - 0.88 | [4] |

| Banaba Leaves | Methanol | 0.31 - 0.38 mg/100mg | [5] |

| Methanolic Extract | Methanol | up to 11.3 mg/100mg | [5] |

| Hydroalcoholic Extract | Ethanol/Water | 1.5 | [6] |

| Commercial Banaba Extract | - | 1 - 20 | [7] |

Table 2: Effects of Corosolic Acid on Blood Glucose Levels in Human Clinical Trials

| Study Participants | Dosage | Duration | Key Findings | Reference |

| 10 Type 2 Diabetic Subjects | 32 mg or 48 mg of a 1% corosolic acid standardized extract daily | 2 weeks | 30% decrease in blood glucose levels with the 48 mg dose.[5] | [5] |

| 31 subjects (including diabetic, impaired glucose tolerance, and normal) | 10 mg single dose before a 75g oral glucose tolerance test (OGTT) | Single Dose | Statistically significant lowering of plasma glucose levels at 90 minutes post-OGTT.[8] | [8] |

| 12 patients with impaired fasting blood glucose | 10 mg daily | 2 weeks | 12% reduction in fasting and 1-hour post-meal glucose levels.[9] | [9] |

| 14 non-diabetic men with impaired fasting glucose | 1 mg daily | 2 weeks | Significantly lower incremental area under the curve for plasma glucose after an OGTT.[10] | [10] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological analysis of corosolic acid from Banaba leaves.

Extraction and Isolation of Corosolic Acid

This protocol describes a common method for extracting and partially purifying corosolic acid from dried Banaba leaves.

Materials and Reagents:

-

Dried and powdered Banaba (Lagerstroemia speciosa) leaves

-

Methanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

Distilled water

-

Soxhlet extractor

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Accurately weigh 5 g of powdered Banaba leaves and place them in a thimble for the Soxhlet extractor.[4]

-

Extract the powdered leaves with methanol in the Soxhlet extractor for a sufficient duration (e.g., 6-8 hours).[4]

-

Concentrate the methanolic extract to dryness under reduced pressure using a rotary evaporator. The yield of the methanolic extract is typically in the range of 14.49-15.92% w/w.[4]

-

Dissolve the dried residue in distilled water.[4]

-

Perform a liquid-liquid partition by transferring the aqueous solution to a separatory funnel and adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.[4]

-

Collect the upper ethyl acetate layer. Repeat the partitioning process twice more with fresh ethyl acetate.[4]

-

Combine the ethyl acetate fractions and concentrate them to dryness under vacuum to yield the ethyl acetate soluble extract, which will be enriched with corosolic acid. The typical yield for this fraction is 2.17-2.89% w/w.[4]

Workflow for Corosolic Acid Extraction

Caption: A flowchart illustrating the key steps in the extraction and enrichment of corosolic acid.

Quantification of Corosolic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated RP-HPLC method for the quantification of corosolic acid in Banaba leaf extracts.[4]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Phenomenex Luna C18 (250 mm x 4.6 mm i.d., 5 µm particle size).[4]

-

Mobile Phase: Acetonitrile: 0.1% aqueous orthophosphoric acid (85:15, v/v).[4]

-

Flow Rate: 1.0 ml/min.[4]

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µl.[4]

-

Column Temperature: Ambient.[4]

Procedure:

-

Preparation of Standard Solutions:

-

Preparation of Sample Solution:

-

Dissolve a known amount of the corosolic acid-enriched extract in methanol in a volumetric flask and sonicate for 20 minutes.[4]

-

Adjust the volume with methanol. Dilute the solution as needed to bring the corosolic acid concentration within the range of the standard curve.[4]

-

Filter the final solution through a 0.45 µm membrane filter before injection.[4]

-

-

Analysis:

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol describes a method to assess the effect of corosolic acid on glucose uptake in differentiated 3T3-L1 adipocytes.

Materials and Reagents:

-

Differentiated 3T3-L1 adipocytes cultured in 96-well plates

-

Corosolic acid

-

Insulin

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Phloretin (a glucose transport inhibitor, as a negative control)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Wash the differentiated 3T3-L1 adipocytes twice with serum-free DMEM.

-

Starve the cells in serum-free DMEM for 2-3 hours.

-

Wash the cells three times with KRPH buffer.

-

Pre-incubate the cells with various concentrations of corosolic acid (or vehicle control) in KRPH buffer for a specified time (e.g., 30 minutes). A positive control with insulin (e.g., 100 nM) should be included.

-

Initiate glucose uptake by adding 2-Deoxy-D-[³H]-glucose (or 2-NBDG) to each well and incubate for 5-10 minutes.

-

Terminate the uptake by adding ice-cold KRPH buffer containing phloretin.

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Normalize the glucose uptake to the total protein content in each well.

Insulin Receptor Phosphorylation Assay

This protocol details a Western blotting method to determine the effect of corosolic acid on insulin receptor phosphorylation.[11]

Materials and Reagents:

-

CHO cells overexpressing the human insulin receptor (CHO/hIR) or L6 myotubes

-

Corosolic acid

-

Insulin

-

Serum-free medium

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phosphorylated insulin receptor β (p-IRβ)

-

Primary antibody against total insulin receptor β (IRβ)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture CHO/hIR cells or L6 myotubes to near confluence.

-

Starve the cells in serum-free medium for 3 hours.[11]

-

Treat the cells with various concentrations of corosolic acid (e.g., 0, 125, 250, 500, 1000 nM) for 2 hours.[11]

-

Stimulate the cells with or without a sub-maximal concentration of insulin (e.g., 10 nM) for 10 minutes.[11]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against p-IRβ overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody against total IRβ for normalization.

Signaling Pathways Modulated by Corosolic Acid

Corosolic acid exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate some of the most well-characterized mechanisms.

Insulin Signaling Pathway

Corosolic acid has been shown to enhance the insulin signaling cascade, primarily by increasing the phosphorylation of the insulin receptor β-subunit.[11] This leads to the downstream activation of PI3K and Akt, ultimately resulting in the translocation of GLUT4 to the cell membrane and increased glucose uptake.[11]

Insulin Signaling Pathway Enhanced by Corosolic Acid

Caption: Corosolic acid enhances insulin-stimulated glucose uptake by promoting insulin receptor phosphorylation.

Anti-inflammatory Signaling Pathways

Corosolic acid has also been demonstrated to possess anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. This is achieved by reducing the expression of pro-inflammatory cytokines and mediators.

Anti-inflammatory Effects of Corosolic Acid

Caption: Corosolic acid exerts anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.

Conclusion

The discovery of corosolic acid in Banaba leaves has provided a scientific basis for the traditional use of this plant in managing diabetes. The methodologies outlined in this guide offer a framework for the consistent extraction, quantification, and biological evaluation of this promising natural compound. Further research into its diverse signaling mechanisms will continue to unveil its full therapeutic potential for metabolic and inflammatory diseases, paving the way for the development of novel pharmaceuticals and nutraceuticals.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. Antidiabetes and Anti-obesity Activity of Lagerstroemia speciosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and Corosolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Rapid Densitometric Comparison Method For The Quantification of Corosolic Acid In Lagerstroemia Speciosa Leaves Using HPTLC. | International Journal of Contemporary Research and Review [ijcrr.info]

- 7. ingexbotanicals.com [ingexbotanicals.com]

- 8. Effect of corosolic acid on postchallenge plasma glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. magistralbr.caldic.com [magistralbr.caldic.com]

Corosolic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corosolic acid, a pentacyclic triterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1] Naturally occurring in various plants, most notably in the leaves of Lagerstroemia speciosa (banaba), it is a compound of interest for its potential therapeutic applications in metabolic disorders, inflammatory conditions, and oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of corosolic acid, with a focus on its underlying molecular mechanisms. Detailed experimental protocols for cited assays are also provided to facilitate further research and development.

Chemical Structure and Properties

Corosolic acid, also known as 2α-hydroxyursolic acid, is structurally similar to ursolic acid, with the key distinction of a hydroxyl group at the 2-alpha position. Its systematic IUPAC name is (1S,2R,4aS,6aS,6bR,8aR,10R,11R,12aR,12bR,14bS)-10,11-Dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic acid.

Table 1: Chemical and Physical Properties of Corosolic Acid

| Property | Value | References |

| IUPAC Name | (1S,2R,4aS,6aS,6bR,8aR,10R,11R,12aR,12bR,14bS)-10,11-Dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic acid | [2] |

| CAS Number | 4547-24-4 | [1][2][3] |

| Molecular Formula | C₃₀H₄₈O₄ | [1][3] |

| Molecular Weight | 472.7 g/mol | [1][3][4] |

| Appearance | Amorphous white powder | [1] |

| Melting Point | 243-245 °C (decomposes) | |

| Solubility | Soluble in DMF (14 mg/ml), DMSO (20 mg/ml), hot ethanol (1 mg/ml), methanol, petroleum ether, benzene, chloroform, and pyridine. Insoluble in water. | [1][3] |

| InChI Key | HFGSQOYIOKBQOW-ZSDYHTTISA-N | [3] |

| SMILES | O[C@H]1--INVALID-LINK--C(C)(C)--INVALID-LINK----INVALID-LINK--CC5">C@@([H])[C@]3(C)C1 | [3] |

Biological Activities and Signaling Pathways

Corosolic acid exhibits a broad spectrum of biological activities, including anti-diabetic, anti-inflammatory, anti-cancer, anti-hypertensive, anti-hyperlipidemic, and antioxidant effects.[1]

Anti-Diabetic Activity

The anti-diabetic properties of corosolic acid are among its most well-documented effects. It has been shown to improve glucose metabolism by enhancing insulin sensitivity and promoting glucose uptake in cells.[5] This has led to it being referred to as a "phyto-insulin" or "plant insulin".[1] The primary mechanism involves the activation of the insulin signaling pathway. Corosolic acid enhances the phosphorylation of the insulin receptor, which in turn activates downstream signaling molecules such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt).[3] This cascade ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[6]

Anti-Inflammatory Activity

Corosolic acid demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[7] Corosolic acid can suppress the phosphorylation of IκB kinase (IKK), which prevents the degradation of the inhibitor of NF-κB (IκBα) and subsequent translocation of NF-κB to the nucleus.[7] Additionally, it has been found to inhibit the phosphorylation of IL-1 receptor-associated kinase 1 (IRAK-1), a key signaling molecule in the Toll-like receptor (TLR) pathway, further dampening the inflammatory response.[8][9]

Anti-Cancer Activity

Corosolic acid has demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1] Its anti-cancer mechanisms are multi-faceted and involve the modulation of several critical signaling pathways. One key target is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and angiogenesis.[2] Corosolic acid has been shown to inhibit the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and transcriptional activity.[2] Furthermore, it can down-regulate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for angiogenesis.[4][10] By interacting with the ATP binding pocket of VEGFR2, corosolic acid inhibits its kinase activity and downstream signaling through Src and focal adhesion kinase (FAK).[4][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of corosolic acid's biological activities.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of corosolic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control.

In Vivo Anti-Diabetic Assay (Insulin Tolerance Test in KK-Ay Mice)

The insulin tolerance test (ITT) is used to assess insulin sensitivity in vivo. KK-Ay mice are a model of genetic type 2 diabetes.

Materials:

-

KK-Ay mice

-

Corosolic acid

-

Insulin (e.g., 0.75 U/kg body weight)

-

Glucometer and test strips

-

Syringes and needles

Procedure:

-

Acclimatization and Treatment: Acclimatize KK-Ay mice for at least one week. Administer corosolic acid (e.g., 2-10 mg/kg body weight) or vehicle orally once daily for a specified period (e.g., 2 weeks).[5]

-

Fasting: Fast the mice for 4-6 hours before the test.

-

Baseline Glucose: Measure the baseline blood glucose level (time 0) from a tail snip.

-

Insulin Injection: Inject insulin intraperitoneally.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the insulin injection.

-

Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify insulin sensitivity. A lower AUC indicates greater insulin sensitivity.

In Vivo Anti-Inflammatory Assay (LPS-Induced Inflammation in Mice)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce a systemic inflammatory response in mice.

Materials:

-

Mice (e.g., C57BL/6)

-

Corosolic acid

-

Lipopolysaccharide (LPS) from E. coli

-

Saline solution

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Acclimatization and Pre-treatment: Acclimatize mice for at least one week. Administer corosolic acid or vehicle orally for a specified period before LPS challenge.

-

LPS Challenge: Inject LPS (e.g., 1-5 mg/kg body weight) intraperitoneally to induce inflammation.

-

Sample Collection: At a predetermined time point after LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture and harvest tissues (e.g., liver, lung).

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the serum using ELISA kits according to the manufacturer's instructions.

-

Histological Analysis: Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess tissue inflammation and damage.

-

Data Analysis: Compare cytokine levels and histological scores between the different treatment groups.

Conclusion

Corosolic acid is a promising natural compound with a wide range of therapeutic properties. Its ability to modulate key signaling pathways involved in metabolism, inflammation, and cancer makes it a valuable lead compound for drug development. The information and protocols provided in this guide serve as a resource for researchers to further investigate the mechanisms of action and potential clinical applications of corosolic acid. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. mmpc.org [mmpc.org]

- 3. Corosolic acid enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

Unveiling Novel Botanical Sources of Corosolic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of natural sources of corosolic acid beyond the well-documented Lagerstroemia speciosa (Banaba). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this potent bioactive compound. This document details alternative plant sources, quantitative data, standardized experimental protocols for extraction and analysis, and the underlying signaling pathways of corosolic acid's biological activity.

Introduction to Corosolic Acid

Corosolic acid, a pentacyclic triterpenoid, has garnered significant attention for its diverse pharmacological properties, most notably its anti-diabetic effects. It is often referred to as a "phyto-insulin" due to its ability to modulate glucose metabolism. While Lagerstroemia speciosa is the most commercially recognized source, a variety of other plant species produce this valuable compound, offering new avenues for research and development.

Alternative Natural Sources of Corosolic Acid

Beyond Lagerstroemia speciosa, several other plant species have been identified as sources of corosolic acid. This guide focuses on providing available quantitative data for these alternative sources to aid in the selection of promising candidates for further investigation.

Table 1: Quantitative Analysis of Corosolic Acid in Various Plant Species

| Plant Species | Family | Plant Part | Corosolic Acid Content (% w/w) | Reference(s) |

| Lagerstroemia speciosa | Lythraceae | Leaves | 0.31 - 1.5 | [1][2] |

| Eriobotrya japonica | Rosaceae | Leaves | 0.36 | [3] |

| Callistemon lanceolatus | Myrtaceae | Leaves | 0.367 | [3] |

| Barringtonia asiatica | Lecythidaceae | Leaves | 0.110 | [3] |

| Barringtonia acutangula | Lecythidaceae | Leaves | 0.082 | [3] |

| Perilla frutescens | Lamiaceae | Aerial Parts | Present | [4] |

| Ugni molinae | Myrtaceae | Leaves | Present | [5][6] |

| Weigela subsessilis | Caprifoliaceae | Not Specified | Present | [2] |

| Potentilla chinensis | Rosaceae | Whole Plant | Present | [3] |

| Phlomis umbrosa | Lamiaceae | Roots | Present | [7] |

| Rubus biflorus | Rosaceae | Not Specified | Present | [7] |

Note: "Present" indicates that corosolic acid has been identified in the plant, but specific quantitative data was not available in the cited literature.

Experimental Protocols for Extraction and Quantification

Standardized and validated analytical methods are crucial for the accurate quantification of corosolic acid in plant materials. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques employed.

General Extraction Protocol

-

Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind it into a fine powder.

-

Soxhlet Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 10 g) and subject it to Soxhlet extraction with methanol for 6-8 hours.

-

Solvent Evaporation: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Sample for Analysis: Dissolve a precise amount of the crude extract in methanol to a known concentration (e.g., 1 mg/mL) for HPLC or HPTLC analysis.

HPLC Quantification Method

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 85:15 v/v) is commonly used. The exact ratio may require optimization depending on the specific column and system.[8]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Detection Wavelength: 210 nm.[8]

-

Quantification: Prepare a calibration curve using a certified standard of corosolic acid. The concentration of corosolic acid in the sample is determined by comparing its peak area with the calibration curve.

HPTLC Quantification Method

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Sample Application: Apply the standard solutions of corosolic acid and the sample extracts as bands of a specific width using an automated applicator.

-

Mobile Phase: A common solvent system is Toluene:Ethyl Acetate:Formic Acid (e.g., 5:2:1 v/v/v).[3]

-

Development: Develop the plate in a saturated twin-trough chamber to a specific distance (e.g., 8 cm).

-

Derivatization: After drying, spray the plate with a derivatizing agent such as 10% methanolic sulfuric acid and heat it until the spots are visible.

-

Densitometric Analysis: Scan the plate with a densitometer at a specific wavelength (e.g., 540 nm) to quantify the corosolic acid content by comparing the peak areas of the sample and the standard.[3]

Signaling Pathways of Corosolic Acid

Corosolic acid's anti-diabetic effects are primarily attributed to its influence on the insulin signaling pathway, leading to enhanced glucose uptake and utilization.

Insulin Signaling Pathway

Corosolic acid has been shown to potentiate insulin signaling. It is thought to act as an insulin sensitizer by inhibiting protein tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates and deactivates the insulin receptor. By inhibiting PTP1B, corosolic acid promotes the phosphorylation and activation of the insulin receptor, which in turn triggers a downstream signaling cascade involving the phosphorylation of Insulin Receptor Substrate (IRS) proteins. This leads to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently Protein Kinase B (Akt). Activated Akt promotes the translocation of glucose transporter type 4 (GLUT4) vesicles from intracellular stores to the plasma membrane, thereby increasing glucose uptake into cells.

References

- 1. researchgate.net [researchgate.net]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Ethnomedicinal, Phytochemical and Pharmacological Investigations of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ugni molinae Fruit as a Source of Bioactive Compounds with Good Quality Traits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. magistralbr.caldic.com [magistralbr.caldic.com]

- 8. scispace.com [scispace.com]

The Biosynthesis of Corosolic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Metabolic Pathway, Enzymology, and Quantification of a Promising Bioactive Triterpenoid

Abstract

Corosolic acid, a pentacyclic triterpenoid, has garnered significant attention within the scientific and pharmaceutical communities for its potential therapeutic applications, particularly in the management of diabetes and metabolic disorders. Understanding its biosynthesis in plants is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the corosolic acid biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. It includes a compilation of quantitative data on enzyme kinetics and compound yields, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical route and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Corosolic acid (2α-hydroxyursolic acid) is a naturally occurring pentacyclic triterpenoid found in various medicinal plants, most notably in the leaves of banaba (Lagerstroemia speciosa).[1] It has demonstrated a range of pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-proliferative effects. The biosynthesis of corosolic acid is a multi-step process that begins with the cyclization of a linear precursor, 2,3-oxidosqualene, derived from the mevalonate (MVA) pathway. This guide will dissect the intricate enzymatic machinery responsible for transforming this precursor into the final bioactive compound.

The Biosynthetic Pathway of Corosolic Acid

The biosynthesis of corosolic acid is a specialized branch of the triterpenoid metabolic pathway. The core pathway can be delineated into three major stages:

-

Formation of the Pentacyclic Triterpene Scaffold: The pathway initiates with the cyclization of 2,3-oxidosqualene to form α-amyrin. This reaction is catalyzed by the enzyme α-amyrin synthase, an oxidosqualene cyclase (OSC).

-

Oxidation at the C-28 Position: The α-amyrin scaffold undergoes a series of three oxidative steps at the C-28 methyl group, converting it into a carboxyl group. This transformation is catalyzed by a cytochrome P450 monooxygenase belonging to the CYP716A subfamily, leading to the formation of ursolic acid.

-

Hydroxylation at the C-2α Position: The final step in the biosynthesis is the stereospecific hydroxylation of ursolic acid at the C-2α position to yield corosolic acid. This reaction is catalyzed by a C-2α-hydroxylase, a member of the CYP716C subfamily of cytochrome P450s.

A diagrammatic representation of this pathway is provided below.

Caption: Biosynthetic pathway of corosolic acid from 2,3-oxidosqualene.

Quantitative Data

Enzyme Kinetic Parameters

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes from a single plant source is limited, studies on homologous enzymes provide valuable insights.

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| α-Amyrin Synthase (MdOSC1) | Malus × domestica | (3S)-2,3-oxidosqualene | Not Reported | 0.0293 µmol/min/mg | [2] |

| α-Amyrin Synthase (EjAS) | Eriobotrya japonica | (3S)-2,3-oxidosqualene | Not Reported | 0.0032 µmol/min/mg | [2] |

| CYP716A12 (C-28 Oxidase) | Medicago truncatula | α-Amyrin | Not Reported | Not Reported | [3] |

| CYP716A179 (C-28 Oxidase) | Glycyrrhiza uralensis | α-Amyrin | Not Reported | Not Reported | [4][5] |

| CYP716C53 (C-2α Hydroxylase) | Avicennia marina | Ursolic Acid | Not Reported | Not Reported |

Note: Specific Km and Vmax values for the key enzymes in corosolic acid biosynthesis are not consistently reported in the literature. The data for α-amyrin synthases represent specific activities.

Content of Corosolic Acid and Precursors in Plant Tissues

The concentration of corosolic acid and its precursor, ursolic acid, varies significantly among plant species and even within different tissues of the same plant.

| Compound | Plant Species | Plant Part | Content (mg/g Dry Weight) | Reference |

| Corosolic Acid | Lagerstroemia speciosa | Leaves | 0.31 - 0.88 (% w/w) | [1][6][7][8][9] |

| Ursolic Acid | Rosmarinus officinalis | Leaves | up to 29.5 | [10] |

| Ursolic Acid | Salvia officinalis | Leaves | up to 18.0 | [10] |

| Ursolic Acid | Malus domestica | Fruit Peels | up to 14.3 | [10] |

| Ursolic Acid | Eriobotrya japonica | Fruit Peels | 8.0 | [11] |

| Ursolic Acid | Punica granatum | Flowers | 15.1 - 21.7 | [12] |

| Ursolic Acid | Lamiaceae species | Aerial Parts | 4.7 - 48.1 | [13] |

Yields in Engineered Systems

Metabolic engineering efforts have demonstrated the potential for high-level production of corosolic acid and its precursors in heterologous hosts.

| Compound | Host Organism | Expression System | Yield | Reference |

| Corosolic Acid | Nicotiana benthamiana | Agroinfiltration | Exceeds content in banaba leaves | |

| Ursolic Acid | Saccharomyces cerevisiae | Engineered strain | Not specified | |

| α-Amyrin | Saccharomyces cerevisiae | Engineered strain | 11.97 ± 0.61 mg/L | [2] |

Experimental Protocols

Heterologous Expression and Characterization of Pathway Enzymes in Saccharomyces cerevisiae

This protocol describes the functional characterization of cytochrome P450 enzymes (CYP716A and CYP716C) involved in corosolic acid biosynthesis using a yeast expression system.

Caption: Workflow for heterologous expression and characterization of CYP enzymes.

Methodology:

-

Gene Isolation and Cloning: Total RNA is extracted from the plant of interest, and cDNA is synthesized. The full-length coding sequences of the target enzymes (e.g., α-amyrin synthase, CYP716A, CYP716C) are amplified by PCR and cloned into a suitable yeast expression vector.

-

Yeast Transformation: The expression constructs are transformed into a Saccharomyces cerevisiae strain, often one that co-expresses a cytochrome P450 reductase (CPR) to ensure efficient electron transfer to the heterologously expressed P450s.

-

Protein Expression and Microsome Preparation: Transformed yeast cells are cultured, and protein expression is induced. Microsomal fractions containing the expressed enzymes are then isolated by differential centrifugation.

-

In Vitro Enzyme Assays: The enzymatic activity is assayed by incubating the microsomal preparation with the appropriate substrate (e.g., 2,3-oxidosqualene for α-amyrin synthase, α-amyrin for CYP716A, or ursolic acid for CYP716C) in the presence of NADPH.

-

Product Analysis: The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the synthesized compounds.

Quantification of Corosolic Acid in Plant Extracts by HPLC-UV

This protocol outlines a validated method for the quantitative determination of corosolic acid in plant leaf extracts using High-Performance Liquid Chromatography with UV detection.

Caption: Workflow for the quantification of corosolic acid by HPLC-UV.

Methodology:

-

Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethyl acetate, often under reflux. The resulting extract is filtered and concentrated.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol and acidified water (e.g., with 1% acetic acid or orthophosphoric acid) is commonly employed. A typical mobile phase composition is methanol:1.0% acetic acid (88:12, v/v).[2]

-

Flow Rate: A flow rate of approximately 0.8-1.0 mL/min is generally used.

-

Detection: UV detection is performed at a wavelength of around 210 nm.

-

-

Quantification: A standard stock solution of pure corosolic acid is prepared and serially diluted to create a calibration curve. The concentration of corosolic acid in the plant extracts is determined by comparing the peak area to the standard curve.[14]

Regulation of the Biosynthesis Pathway

The biosynthesis of triterpenoids, including corosolic acid, is a tightly regulated process in plants. The expression of the genes encoding the biosynthetic enzymes is often tissue-specific and can be induced by various developmental and environmental cues. Transcription factors from several families, such as bHLH, WRKY, and AP2/ERF, have been implicated in the regulation of triterpenoid biosynthesis. Gene co-expression analysis is a powerful tool to identify candidate genes, including regulatory factors, that are involved in a specific metabolic pathway.[6][7][8][9][11]

Conclusion

The elucidation of the corosolic acid biosynthetic pathway has opened up new avenues for the sustainable production of this valuable bioactive compound. This technical guide provides a foundational understanding of the key enzymes, their quantitative aspects, and the experimental methodologies required for further research in this field. For drug development professionals, this knowledge is critical for optimizing production strategies, whether through plant breeding, metabolic engineering of microbial hosts, or cell-free enzymatic synthesis. Future research should focus on obtaining more detailed kinetic data for the specific enzymes from high-yielding plant sources and further unraveling the regulatory networks that govern the biosynthesis of corosolic acid. This will undoubtedly accelerate the translation of its therapeutic potential into clinical applications.

References

- 1. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and Corosolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP716A179 functions as a triterpene C-28 oxidase in tissue-cultured stolons of Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. gigvvy.com [gigvvy.com]

- 10. researchgate.net [researchgate.net]

- 11. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Corosolic Acid: A Pentacyclic Triterpenoid for Scientific and Drug Development Professionals

An In-Depth Technical Guide

Introduction

Corosolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Classified as an ursane-type triterpenoid, it is structurally similar to ursolic acid, with the key distinction of a 2-alpha-hydroxy group.[1] This compound is predominantly found in the leaves of Lagerstroemia speciosa, commonly known as Banaba, and has been traditionally used in folk medicine for the management of diabetes.[2] Modern research has expanded its potential therapeutic applications to include anti-inflammatory, anti-cancer, and anti-obesity effects. This technical guide provides a comprehensive overview of corosolic acid, focusing on its classification, biosynthesis, key signaling pathways, and detailed experimental protocols for its study.

Classification and Biosynthesis

Corosolic acid's chemical structure, C₃₀H₄₈O₄, places it within the ursane-type class of pentacyclic triterpenoids.[3][4] The biosynthesis of ursane-type pentacyclic triterpenoids, including corosolic acid, originates from the cyclization of 2,3-oxidosqualene.[5] This precursor is a C30 acyclic compound produced via the mevalonate pathway. An enzyme known as α-amyrin synthase (αAS) catalyzes the cyclization of 2,3-oxidosqualene to form the foundational α-amyrin scaffold.[5] Subsequent site-specific oxidation reactions, mediated by cytochrome P450 monooxygenases (CYPs), modify the α-amyrin backbone to produce a variety of triterpenoids.[5] The synthesis of ursolic acid involves a series of oxidation steps at the C-28 position.[5] The final step in the biosynthesis of corosolic acid is the C-2α hydroxylation of ursolic acid, a reaction catalyzed by an enzyme from the CYP716C subfamily.[5]

Biosynthetic pathway of corosolic acid.

Key Signaling Pathways Modulated by Corosolic Acid

Corosolic acid exerts its biological effects by modulating a multitude of cellular signaling pathways. Its anti-cancer and anti-inflammatory properties are of particular interest to researchers.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Corosolic acid has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis in various cancer cell lines.[6] For instance, in CaSki human cervical cancer cells, corosolic acid treatment resulted in a dose-dependent downregulation of PI3K and Akt protein expression.[1]

Inhibition of the PI3K/Akt pathway by corosolic acid.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in the inflammatory response and cell survival. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Corosolic acid has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway. It can suppress the activation of NF-κB and STAT3 in both macrophages and glioblastoma cells.[7] In some contexts, corosolic acid's regulation of inflammation is mediated through an NF-κB-independent pathway involving the inhibition of IRAK-1 phosphorylation.[8]

Inhibition of the NF-κB pathway by corosolic acid.

Quantitative Data

The biological activities of corosolic acid have been quantified in numerous studies. The following tables summarize some of the key findings.

In Vitro Anti-cancer Activity of Corosolic Acid

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| SNU-601 | Human gastric cancer | 16.9 ± 2.9 | Not Specified | [6] |

| Y-79 | Human retinoblastoma | 4.15 | 24 | [6] |

| Y-79 | Human retinoblastoma | 3.37 | 48 | [6] |

| MDA-MB-231 | Triple-negative breast cancer | 20.12 | Not Specified | [3] |

Extraction Yield of Corosolic Acid

| Extraction Method | Plant Material | Solvent | Yield (% w/w) | Reference |

| Methanolic Extraction | Lagerstroemia speciosa leaves | Methanol | 14.49 - 15.92 | [7][9] |

| Ethyl Acetate Partitioning | Methanolic extract of L. speciosa | Ethyl Acetate | 2.17 - 2.89 | [7][9] |

| Supercritical Fluid Extraction | Lagerstroemia speciosa leaves | CO₂ with ethanol modifier | 0.82 (mg/g) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are detailed protocols for key experiments involving corosolic acid.

Protocol 1: Extraction of Corosolic Acid from Lagerstroemia speciosa Leaves (Methanolic Extraction)

Objective: To extract corosolic acid from dried leaves of Lagerstroemia speciosa.

Materials:

-

Dried and powdered leaves of Lagerstroemia speciosa

-

Methanol (analytical grade)

-

Round bottom flask

-

Reflux condenser

-

Boiling water bath

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Rotary evaporator

Procedure:

-

Weigh approximately 5 g of dried, powdered Lagerstroemia speciosa leaves and place them in a round bottom flask.[6]

-

Add 30 ml of methanol to the flask.[6]

-

Set up the reflux apparatus and heat the mixture on a boiling water bath for 30 minutes.[6]

-

After 30 minutes, turn off the heat and allow the mixture to cool to room temperature.

-

Filter the mixture to separate the extract from the plant residue.[6]

-

Repeat the extraction process on the plant residue two more times with 30 ml of fresh methanol each time.[6]

-

Combine all the methanolic extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

For further purification and quantification, the crude extract can be subjected to chromatographic techniques such as HPLC.[6]

Protocol 2: Determination of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of corosolic acid on adherent cancer cells.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Corosolic acid stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the adherent cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µl of complete medium and incubate overnight to allow for cell attachment.[10]

-

Prepare serial dilutions of corosolic acid in complete culture medium from the stock solution.

-

After overnight incubation, remove the medium from the wells and add 100 µl of the various concentrations of corosolic acid to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium containing MTT from the wells.

-

Add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of corosolic acid on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Corosolic acid

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (DNase free)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of corosolic acid for the desired time period.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[1]

-

Incubate the fixed cells at -20°C for at least 2 hours.[9]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining buffer containing RNase A (100 µg/ml) and propidium iodide (50 µg/ml) in PBS.[1][5]

-

Incubate the cells in the dark at room temperature for 30 minutes.[11]

-

Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

General experimental workflow for studying corosolic acid.

Conclusion

Corosolic acid stands out as a promising natural compound with significant potential in drug discovery and development. Its well-defined classification as an ursane-type pentacyclic triterpenoid and its known biosynthetic pathway provide a solid foundation for further research. The ability of corosolic acid to modulate key signaling pathways, such as the PI3K/Akt and NF-κB pathways, underscores its therapeutic potential in cancer and inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for researchers and scientists aiming to explore the multifaceted biological activities of this intriguing molecule. Further investigations into its mechanism of action and preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety.

References

- 1. wp.uthscsa.edu [wp.uthscsa.edu]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. academicjournals.org [academicjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. scispace.com [scispace.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

"anti-diabetic properties of corosolic acid"

An In-Depth Technical Guide on the Anti-Diabetic Properties of Corosolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corosolic acid (CA), a pentacyclic triterpenoid found in various medicinal plants, most notably Banaba (Lagerstroemia speciosa), has garnered significant scientific interest for its potent anti-diabetic properties. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and key protocols related to the glucoregulatory effects of corosolic acid. It consolidates quantitative data from in vitro, preclinical, and clinical studies to serve as a resource for researchers and professionals in the field of metabolic disease and drug development. The primary mechanisms of action include the enhancement of the insulin signaling pathway via inhibition of protein tyrosine phosphatases, direct stimulation of glucose transporter type 4 (GLUT4) translocation, inhibition of intestinal α-glucosidase, and suppression of hepatic gluconeogenesis.

Mechanisms of Action

Corosolic acid exerts its anti-diabetic effects through a multi-pronged approach, targeting key nodes in glucose metabolism and insulin signaling.

Enhancement of the Insulin Signaling Pathway

The cornerstone of corosolic acid's insulin-sensitizing effect is its ability to modulate the insulin signaling cascade. It acts primarily by inhibiting non-receptor protein tyrosine phosphatases (PTPs), such as PTP1B, T-cell PTP (TCPTP), and Src homology phosphatase-1 (SHP1).[1][2][3] PTP1B is a major negative regulator of insulin signaling, and its inhibition by corosolic acid leads to:

-

Increased Insulin Receptor (IR) Phosphorylation: By preventing the dephosphorylation of the insulin receptor, CA enhances the tyrosine phosphorylation of the IR's β subunit, thereby amplifying the initial signal from insulin.[1][2][4]

-

Activation of Downstream Effectors: The enhanced IR activity leads to the phosphorylation of Insulin Receptor Substrate-1 (IRS-1), which in turn activates Phosphatidylinositol 3-kinase (PI3K).[1][4] The activation of the PI3K/Akt signaling pathway is a critical step in mediating the metabolic effects of insulin.[1][5] Studies have confirmed that CA administration increases the phosphorylation of Akt at Ser473.[1][2]

This enhancement of the insulin pathway ultimately converges on the translocation of GLUT4 to the cell surface.

Caption: Corosolic Acid enhances insulin signaling by inhibiting PTP1B.

Stimulation of GLUT4 Translocation

A direct consequence of the enhanced PI3K/Akt signaling is the increased translocation of GLUT4 from intracellular vesicles to the plasma membrane in skeletal muscle and adipose tissue.[6][7][8] This process is crucial for the uptake of glucose from the bloodstream into cells.[3][6] Studies in KK-Ay diabetic mice have demonstrated that oral administration of corosolic acid significantly increases GLUT4 protein content in the plasma membrane of muscle cells, an effect that occurs without altering plasma insulin levels.[6][7][8] This indicates a direct effect on glucose transport machinery, contributing significantly to its hypoglycemic action.

Inhibition of α-Glucosidase

In the small intestine, corosolic acid acts as a non-competitive inhibitor of α-glucosidase.[1] This enzyme is responsible for the hydrolysis of disaccharides like sucrose into monosaccharides (glucose and fructose) for absorption.[1][9] By inhibiting this enzyme, corosolic acid delays carbohydrate digestion and reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels.[1][9]

Suppression of Hepatic Gluconeogenesis

Corosolic acid also targets the liver to reduce endogenous glucose production. It decreases gluconeogenesis by lowering cyclic AMP (cAMP) levels and inhibiting Protein Kinase A (PKA) activity.[4][9] This leads to an increase in the production of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (a key glycolytic enzyme) and an inhibitor of fructose-1,6-bisphosphatase (a key gluconeogenic enzyme).[4][9] This dual action shifts hepatic metabolism from glucose production towards glycolysis.

Caption: Corosolic Acid inhibits gluconeogenesis via the PKA/F-2,6-BP pathway.

Quantitative Data Summary

The anti-diabetic effects of corosolic acid have been quantified in numerous studies, summarized below.

Table 1: In Vitro Efficacy of Corosolic Acid

| Target Enzyme | Cell Line / System | IC₅₀ Value | Reference(s) |

| PTP1B | In vitro assay | Not specified, but inhibitory activity confirmed | [2][10] |

| α-Glucosidase | In vitro assay | Non-competitive inhibition confirmed | [1] |

| SNU-601 Gastric Cancer | Cell culture | 16.9 ± 2.9 μM | [11] |

| MDA-MB-231 Breast Cancer | Cell culture | 20.12 µM | [12] |

| MCF7 Breast Cancer | Cell culture | 28.50 µM | [12] |

Table 2: Preclinical Efficacy of Corosolic Acid in Animal Models

| Animal Model | Dosage | Duration | Key Outcomes | Reference(s) |

| KK-Ay Diabetic Mice | 10 mg/kg (single dose) | 4 hours | Significant blood glucose reduction (p<0.05); Increased muscle GLUT4 translocation. | [6][7][13] |

| KK-Ay Diabetic Mice | 2 mg/kg (single dose) | 2 weeks | Reduced blood glucose and plasma insulin levels. | [9][13][14] |

| Mice on High-Fat Diet | 0.023% in diet | 9 weeks | 23% ↓ FBG; 41% ↓ Insulin; 22% ↓ Triglycerides. | [9] |

| KK-Ay Diabetic Mice | 0.023% in diet | 10 weeks | 32% ↓ Blood cholesterol; 46% ↓ Liver cholesterol. | [9][13] |

Table 3: Clinical Efficacy of Corosolic Acid in Humans

| Study Population | Dosage | Duration | Key Outcomes | Reference(s) |

| Type 2 Diabetics (n=10) | 0.32 - 0.48 mg CA | 2 weeks | ~30% reduction in blood glucose levels. | [9][15][16] |

| Prediabetic / T2DM (n=100) | 10 mg CA | 1 month | 10% reduction in fasting and post-meal blood sugar. | [1] |

| Mixed Glucose Tolerance (n=31) | 10 mg CA (single dose) | Pre-OGTT | Statistically significant reduction in blood glucose at 90 min post-OGTT. | [9][17] |

| Nondiabetic (n=12) | 10 mg CA | 2 weeks | 12% decrease in fasting and 60-min postprandial glucose. | [13][16] |

| Prediabetic | 300 mg Banaba extract (0.3% CA) | 12 weeks | FBG ↓ from 114.6 to 106.6 mg/dL; HbA1c ↓ from 6.32% to 6.15%. | [18] |

Key Experimental Protocols

Protocol: GLUT4 Translocation Assay in KK-Ay Mice

This protocol is based on the methodology described by Miura et al. for assessing the effect of corosolic acid on muscle glucose transporters.[6][7][8]

-

Animal Model: Male KK-Ay/Ta Jcl mice (animal model of type 2 diabetes) aged 5 weeks.

-

Acclimatization: House animals for 1 week with standard chow and water ad libitum.

-

Treatment:

-

Fast mice for 18 hours.

-

Administer Corosolic Acid (10 mg/kg body weight) orally, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

The control group receives the vehicle only.

-

-

Tissue Collection:

-

After 4 hours, euthanize the mice.

-

Immediately excise skeletal muscles (e.g., gastrocnemius) and freeze in liquid nitrogen.

-

-

Membrane Fractionation:

-

Homogenize the muscle tissue in HES buffer (20 mM HEPES, 1 mM EDTA, 250 mM sucrose, pH 7.4) with protease inhibitors.

-

Perform differential centrifugation to separate the plasma membrane (PM) fraction from the low-density microsomal membrane (LDM) fraction, which contains intracellular GLUT4 vesicles.

-

-

Western Blotting:

-

Quantify protein concentration in both PM and LDM fractions using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for GLUT4.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band density.

-

-

Analysis: Compare the relative abundance of GLUT4 in the PM fraction between the CA-treated group and the control group to determine the extent of translocation.

Caption: Experimental workflow for GLUT4 translocation assay in vivo.

Protocol: In Vitro PTP1B Inhibition Assay

This is a generalized protocol for determining the inhibitory activity of corosolic acid against PTP1B.

-

Reagents: Recombinant human PTP1B enzyme, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), Corosolic Acid stock solution in DMSO.

-

Assay Procedure:

-

In a 96-well plate, add assay buffer.

-

Add varying concentrations of corosolic acid (and a DMSO vehicle control).

-

Add a fixed concentration of PTP1B enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding pNPP substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection: The enzymatic dephosphorylation of pNPP by PTP1B yields p-nitrophenol, a yellow product. Measure the absorbance at 405 nm using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each concentration of corosolic acid relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: Human Oral Glucose Tolerance Test (OGTT) with Corosolic Acid

This protocol is based on the clinical study design by Fukushima et al.[17]

-

Study Design: Double-blind, placebo-controlled, crossover design.

-

Participants: Subjects with varying degrees of glucose tolerance (normal, impaired, and diabetic).

-

Procedure:

-

Participants undergo an overnight fast (at least 10 hours).

-

A baseline (time 0) blood sample is drawn.

-

Participants are orally administered a capsule containing either 10 mg of Corosolic Acid or a matching placebo.

-

Five minutes after capsule ingestion, participants consume a 75-gram glucose solution.

-

Blood samples are drawn at 30, 60, 90, and 120 minutes after the glucose load.

-

-

Analysis: Plasma glucose is measured for all collected samples. The Area Under the Curve (AUC) for glucose is calculated. Statistical comparisons are made between the corosolic acid and placebo treatments at each time point and for the total AUC.

Conclusion

Corosolic acid presents a compelling profile as a potential therapeutic agent for the management of type 2 diabetes and metabolic syndrome. Its multifaceted mechanism of action, which includes enhancing insulin sensitivity, promoting cellular glucose uptake, reducing carbohydrate absorption, and decreasing hepatic glucose output, distinguishes it from many conventional anti-diabetic drugs. The quantitative data from in vitro, preclinical, and human studies consistently support its hypoglycemic effects. While promising, the existing clinical data is derived from small-scale studies. Larger, long-term, randomized controlled trials are imperative to fully establish its efficacy, determine optimal dosages, and ensure its safety profile for broad clinical application in metabolic disease management.

References

- 1. Anti-Dyslipidemic and Anti-Diabetic Properties of Corosolic Acid: A Narrative Review [mdpi.com]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. nutrientjournal.com [nutrientjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corosolic acid induces GLUT4 translocation in genetically type 2 diabetic mice. | Semantic Scholar [semanticscholar.org]

- 7. Corosolic acid induces GLUT4 translocation in genetically type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and Corosolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corosolic acid stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of AMP-activated protein kinase on human gastric cancer cells by apoptosis induced by corosolic acid isolated from Weigela subsessilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. magistralbr.caldic.com [magistralbr.caldic.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. magistralbr.caldic.com [magistralbr.caldic.com]

- 17. Effect of corosolic acid on postchallenge plasma glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. europeanreview.org [europeanreview.org]

The Anti-Inflammatory Mechanisms of Corosolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corosolic acid, a pentacyclic triterpenoid found in various plants, including Lagerstroemia speciosa (banaba), has garnered significant attention for its diverse pharmacological activities, including anti-diabetic, anti-cancer, and potent anti-inflammatory properties.[1][2][3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of corosolic acid, offering valuable insights for researchers and professionals in drug discovery and development. We will delve into its impact on key signaling pathways, present quantitative data from pertinent studies, and outline detailed experimental protocols for assessing its anti-inflammatory efficacy.

Core Anti-Inflammatory Mechanisms of Corosolic Acid

Corosolic acid exerts its anti-inflammatory effects through the modulation of multiple signaling cascades and inflammatory mediators. The primary mechanisms involve the inhibition of the NF-κB, MAPK, and JAK/STAT pathways, as well as the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Corosolic acid has been shown to effectively suppress NF-κB activation.[6][7][8] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB. By stabilizing IκB-α, corosolic acid prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes such as TNF-α, IL-6, and COX-2.[7]

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are critical regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Corosolic acid has been demonstrated to inhibit the phosphorylation of these key kinases.[7][8][9] Specifically, in models of hepatic inflammation, corosolic acid significantly inhibited MAPK activation in tyloxapol-induced hyperlipidemia mice.[7][8] By attenuating the MAPK signaling cascade, corosolic acid can reduce the production of pro-inflammatory cytokines and mediators.[9]

Attenuation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Aberrant activation of this pathway is implicated in numerous inflammatory diseases. Corosolic acid has been identified as an inhibitor of STAT3 activation.[10][11][12] By suppressing the phosphorylation of STAT3, corosolic acid can interfere with the signaling of pro-inflammatory cytokines like IL-6, thereby dampening the inflammatory response.[11] This mechanism is particularly relevant in the context of tumor-associated inflammation.[10][11]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18. Corosolic acid has been shown to inhibit the activation of the NLRP3 inflammasome.[1][9][13] It achieves this by reducing the protein levels of key inflammasome components, NLRP3 and ASC.[1][13] Furthermore, corosolic acid down-regulates inflammasome assembly induced by LPS through the inhibition of IRAK-1 phosphorylation.[1][13]

Signaling Pathway Diagrams

To visually represent the intricate anti-inflammatory mechanisms of corosolic acid, the following diagrams were generated using Graphviz (DOT language).

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of corosolic acid on key inflammatory markers from various studies.

Table 1: Effect of Corosolic Acid on LPS-Induced Inflammatory Markers in Macrophages

| Marker | Cell Type | Treatment | Concentration of Corosolic Acid | % Reduction/Change | Reference |

| IL-1β Secretion | Mouse BMDMs | LPS (200 ng/mL) for 6h | 6 µM | Significant decrease | [1][14][15] |

| NLRP3 Expression | Mouse BMDMs | LPS (200 ng/mL) for 30 min | 6 µM | ~40% decrease | [1] |

| IRAK-1 Expression | Mouse BMDMs | LPS (200 ng/mL) for 30 min | 6 µM | ~40% decrease | [1] |

| IRAK-1 Phosphorylation | Mouse BMDMs | LPS (200 ng/mL) for 30 min | 10 µM | Significant attenuation | [1][13][16] |

| IL-1β Expression | Mouse BMDMs | LPS | Not specified | ~40% decrease | [1][14] |

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide

Table 2: In Vivo Anti-Inflammatory Effects of Corosolic Acid

| Model | Animal | Treatment | Dosage of Corosolic Acid | Outcome | Reference |

| CLP-induced Sepsis | Mice | Cecal Ligation and Puncture | Not specified | Reduced IL-1β secretion at 6 and 12h post-surgery | [1] |

| Tyloxapol-induced Hyperlipidemia | ICR Mice | Tyloxapol | Not specified | Attenuated liver steatosis and inflammation | [7][8] |

| Carrageenan-induced Paw Edema | Rats | Carrageenan injection | Not specified | Neutralized edema from 171.51±2.39% to 119.3±2.6% | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to evaluate the anti-inflammatory properties of corosolic acid.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

Objective: To assess the effect of corosolic acid on the production of pro-inflammatory cytokines and the activation of signaling pathways in macrophages stimulated with LPS.

Materials:

-

Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

-

Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli.

-

Corosolic acid of high purity.

-

Reagents for ELISA (for cytokine measurement), Western blotting (for protein expression and phosphorylation), and qPCR (for gene expression).

Procedure:

-

Cell Culture: Culture macrophages in appropriate conditions until they reach the desired confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of corosolic acid for a specified period (e.g., 1-2 hours). A vehicle control (e.g., DMSO) should be included.

-

Stimulation: Stimulate the cells with LPS (e.g., 100-200 ng/mL) for a duration relevant to the endpoint being measured (e.g., 30 minutes for signaling pathway activation, 6-24 hours for cytokine production).[1][13][16]

-

Sample Collection:

-

Supernatants: Collect the cell culture supernatants for cytokine analysis by ELISA.

-

Cell Lysates: Lyse the cells to extract total protein for Western blot analysis or RNA for qPCR analysis.

-

-

Analysis:

-

ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatants.

-

Western Blotting: Analyze the expression and phosphorylation status of key signaling proteins (e.g., IκB-α, p65, p38, JNK, STAT3, IRAK-1).

-

qPCR: Measure the mRNA expression levels of pro-inflammatory genes.

-

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a classic method for evaluating acute anti-inflammatory activity.[18][19][20][21]

Objective: To determine the ability of corosolic acid to reduce acute inflammation in a rodent model.

Materials:

-

Carrageenan (lambda, type IV).

-

Corosolic acid.

-

Vehicle for corosolic acid administration (e.g., saline, carboxymethyl cellulose).

-

Plethysmometer for measuring paw volume.

-

Positive control (e.g., indomethacin).[18]

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into several groups: vehicle control, corosolic acid treatment groups (different doses), and a positive control group.

-

Drug Administration: Administer corosolic acid (or vehicle/positive control) via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[18]

-

Induction of Edema: Inject a 1% carrageenan solution (e.g., 100 µL) into the subplantar region of the right hind paw of each animal.[18][19]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[18]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Conclusion

Corosolic acid presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, MAPK, and JAK/STAT signaling pathways, as well as the NLRP3 inflammasome, underscores its potential for the development of novel therapeutics for a range of inflammatory disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the clinical translation of this promising natural compound. Future investigations should focus on elucidating the precise molecular interactions of corosolic acid with its targets and on optimizing its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

References

- 1. Corosolic acid ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. ajprd.com [ajprd.com]

- 4. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Corosolic acid and its structural analogs: A systematic review of their biological activities and underlying mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corosolic Acid Attenuates Hepatic Lipid Accumulation and Inflammatory Response via AMPK/SREBPs and NF- [Formula: see text]B/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. mdpi.com [mdpi.com]

- 10. Corosolic acid inhibits glioblastoma cell proliferation by suppressing the activation of signal transducer and activator of transcription-3 and nuclear factor-kappa B in tumor cells and tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]